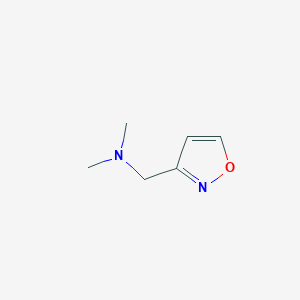
1-(isoxazol-3-yl)-N,N-dimethylmethanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(isoxazol-3-yl)-N,N-dimethylmethanamine, also known as this compound, is a useful research compound. Its molecular formula is C6H10N2O and its molecular weight is 126.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(Isoxazol-3-yl)-N,N-dimethylmethanamine is a compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the existing literature on its biological activity, focusing on its mechanisms of action, therapeutic potentials, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound's structure is characterized by the presence of an isoxazole ring, which is known for its diverse biological activities. The molecular formula is C6H10N2O, and it features a dimethylamino group attached to the methanamine moiety.
Research indicates that compounds containing isoxazole rings often interact with various biological targets, including enzymes and receptors. The specific mechanisms of action for this compound are still under investigation, but several studies suggest potential interactions with:
- Cyclic nucleotide signaling pathways : Isoxazole derivatives have been shown to act as antagonists of exchange proteins directly activated by cAMP (EPAC), which are crucial in mediating intracellular signaling processes .
- Cancer cell proliferation : Some derivatives exhibit anti-proliferative effects against cancer cell lines, indicating a possible role in cancer therapy .
Table 1: Summary of Biological Activities
| Activity Type | Target/Effect | Reference |
|---|---|---|
| EPAC Antagonism | Inhibition of cAMP-mediated signaling | |
| Anti-Proliferative | Inhibition in cancer cell lines | |
| Glucokinase Activation | Potential for metabolic regulation |
Case Studies and Experimental Evidence
- EPAC Antagonism : A study synthesized various isoxazole derivatives, including this compound, evaluating their ability to inhibit EPAC. The results demonstrated low micromolar inhibitory activity, suggesting potential therapeutic applications in diseases where cAMP signaling is disrupted .
- Cancer Research : Another investigation into the anti-cancer properties of related compounds indicated that certain isoxazole derivatives could induce G1 phase cell cycle arrest in MCF-7 breast cancer cells. This effect was attributed to their ability to interfere with DNA repair mechanisms and inhibit cell migration .
- Glucokinase Activation : A patent describes the use of substituted heteroaryls, including those with isoxazole moieties, as glucokinase activators. This suggests a role in managing glucose metabolism and potential implications for diabetes treatment .
Structure-Activity Relationships (SAR)
The SAR studies indicate that modifications to the isoxazole ring and the dimethylamino group can significantly influence biological activity. For instance, variations at the 3-, 4-, and 5-positions of the phenyl ring have been shown to enhance EPAC antagonistic properties, which could lead to more potent therapeutic agents .
科学研究应用
Anticancer Activity
Recent studies have identified derivatives of isoxazoles, including 1-(isoxazol-3-yl)-N,N-dimethylmethanamine, as promising candidates for cancer therapy. The compound has shown significant inhibitory effects against bromodomain-containing proteins, particularly BRD4, which plays a critical role in the regulation of gene expression associated with cancer progression.
Case Study: BRD4 Inhibitors
A study synthesized 94 derivatives of 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one, with one compound (DDT26) demonstrating an IC50 value of 0.237 ± 0.093 μM against BRD4. This compound exhibited anti-proliferative activity against triple-negative breast cancer (TNBC) cell lines and modulated the expression of c-MYC and γ-H2AX, indicating its potential as a lead compound for breast cancer treatment .
| Compound | IC50 (μM) | Activity |
|---|---|---|
| DDT26 | 0.237 ± 0.093 | BRD4 Inhibition |
| JQ1 | 1.0 | BRD4 Inhibition |
| Olaparib | 4.289 ± 1.807 | PARP1 Inhibition |
Autoimmune Disease Treatment
The inhibition of the nuclear receptor retinoic-acid-receptor-related orphan receptor γt (RORγt) has emerged as a strategy for treating autoimmune diseases. Trisubstituted isoxazoles have been identified as allosteric inverse agonists of RORγt, offering new avenues for drug development.
Case Study: RORγt Inverse Agonists
Research revealed that certain isoxazole derivatives could effectively inhibit RORγt with low nanomolar potency. These compounds were optimized to enhance their pharmacokinetic properties and selectivity over other receptors such as peroxisome proliferator-activated receptor γ (PPARγ). The structure-activity relationship (SAR) studies indicated that modifications at specific positions significantly influenced the inhibitory activity .
| Compound | IC50 (nM) | Target |
|---|---|---|
| FM26 | ~10 | RORγt |
| Compound A | ~20 | RORγt |
Mechanistic Insights
The mechanism by which isoxazole derivatives exert their effects involves binding to specific protein targets, disrupting critical interactions that facilitate disease progression.
属性
IUPAC Name |
N,N-dimethyl-1-(1,2-oxazol-3-yl)methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O/c1-8(2)5-6-3-4-9-7-6/h3-4H,5H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPANEOYBYKUORT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=NOC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













